Product packaging for Calcium chlorate dihydrate(Cat. No.:CAS No. 10035-05-9)

Calcium chlorate dihydrate

Cat. No.: B159063
CAS No.: 10035-05-9
M. Wt: 243.01 g/mol
InChI Key: OSILKTNFXJYZTB-UHFFFAOYSA-L
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Description

Historical Perspectives in Chlorate (B79027) Chemistry Research

The study of chlorates dates back to the late 18th century. In 1788, French chemist Claude Louis Berthollet first discovered potassium chlorate and noted its powerful oxidizing properties, particularly its ability to form explosive mixtures and to release oxygen upon heating. chemistryviews.org This discovery sparked interest in chlorates and perchlorates for use in explosives. britannica.com

The production of calcium chlorate became historically significant as an intermediate step in the Liebig process for manufacturing potassium chlorate. wikipedia.org In this method, chlorine gas is passed through a hot suspension of calcium hydroxide (B78521) in water. wikipedia.org This reaction produces calcium chlorate and calcium chloride. wikipedia.org Subsequently, adding potassium chloride to the solution causes the less soluble potassium chlorate to precipitate, a key reaction in early industrial chemical synthesis. wikipedia.org

Contemporary Significance in Inorganic Chemical Science

In modern inorganic chemistry, calcium chlorate's primary significance stems from its properties as a strong oxidizer. wikipedia.orgqsstudy.com This characteristic makes it useful in several applications.

Pyrotechnics: Calcium chlorate is used in some pyrotechnic formulations as both an oxidizing agent and a pink flame colorant. wikipedia.orgchemicalbook.com However, its hygroscopic (water-absorbing) nature can limit its utility in these applications. wikipedia.orgqsstudy.com

Herbicide: Like sodium chlorate, calcium chlorate has been employed as a non-selective herbicide. wikipedia.orgnih.gov It was formerly registered for use as a pesticide in the United States to control a wide variety of plant growth. nih.govhaz-map.com

Chemical Synthesis: Calcium chlorate serves as a precursor in the synthesis of other important inorganic compounds. Through double displacement reactions with alkali carbonates or sulfates, it can be used to produce other chlorate salts or chloric acid. wikipedia.org For example, reacting calcium chlorate with sodium carbonate yields sodium chlorate and a precipitate of calcium carbonate. wikipedia.org Similarly, reaction with cold, dilute sulfuric acid produces chloric acid in solution along with a calcium sulfate (B86663) precipitate. wikipedia.org

The compound exists in several hydrated forms, with the dihydrate transforming to the anhydrous form at 76°C.

Overview of Current Research Trajectories

Current research related to calcium chlorate and its dihydrate form follows several key trajectories, often linked to improving production efficiency and exploring niche applications.

One major area of investigation is the optimization of its synthesis via the electrolysis of calcium chloride solutions. exrockets.com This process is analogous to the industrial production of sodium chlorate. wikipedia.orgwikipedia.org Research focuses on overcoming challenges such as the formation of a calcium hydroxide crust on the cathode, which impedes the flow of current. exrockets.com Studies explore parameters like current density, temperature, and the use of additives to improve the yield and energy efficiency of the electrochemical process. exrockets.com

Another research avenue involves the use of calcium chlorate in composite materials. For instance, its hygroscopic properties have been explored in composites with silica (B1680970) gel for water absorption from ambient air, with potential applications in utilizing waste heat for desiccant regeneration. taylorandfrancis.com

Furthermore, the broader trend in the chlorate industry involves a push towards developing more sustainable and eco-friendly production methods to reduce the high energy consumption associated with electrolysis. taylorandfrancis.comkingsresearch.commarketresearchfuture.com While much of this research is centered on the large-scale production of sodium chlorate, the findings and technological advancements are often applicable to the synthesis of other chlorates, including calcium chlorate. diva-portal.orgbusinesswire.com

Data Tables

Table 1: Physical and Chemical Properties of Calcium Chlorate and Its Dihydrate This table provides a summary of key properties for both the anhydrous and dihydrate forms of calcium chlorate.

PropertyCalcium Chlorate (Anhydrous)Calcium Chlorate DihydrateSource(s)
IUPAC Name calcium dichloratecalcium;dichlorate;dihydrate wikipedia.orgnih.gov
Chemical Formula Ca(ClO₃)₂Ca(ClO₃)₂·2H₂O wikipedia.org
Molar Mass 206.98 g/mol 243.01 g/mol wikipedia.org
Appearance White crystalline solidWhite crystalline solid wikipedia.org
Density 2.71 g/cm³Not specified wikipedia.orgchembk.com
Melting Point 325-340°C (decomposes)Decomposes above 150°C wikipedia.orgchemicalbook.comchembk.com
Solubility in Water 209 g/100 mL at 20°CHighly soluble wikipedia.orgchemicalbook.com
Crystal Structure MonoclinicMonoclinic wikipedia.orgchemicalbook.com

Table 2: Key Synthesis and Decomposition Reactions This table outlines the principal chemical reactions involving the formation and decomposition of calcium chlorate.

Reaction TypeEquationDescriptionSource(s)
Synthesis 6 Ca(OH)₂ + 6 Cl₂ → Ca(ClO₃)₂ + 5 CaCl₂ + 6 H₂OProduction by passing chlorine through a hot suspension of calcium hydroxide. wikipedia.org
Synthesis Ca(ClO₃)₂ + H₂SO₄ → 2 HClO₃ + CaSO₄Formation of chloric acid from calcium chlorate and sulfuric acid. wikipedia.org
Metathesis Ca(ClO₃)₂ + Na₂CO₃ → 2 NaClO₃ + CaCO₃Production of sodium chlorate via a precipitation reaction. wikipedia.org
Decomposition Ca(ClO₃)₂ → CaCl₂ + 3 O₂Thermal decomposition upon strong heating to yield calcium chloride and oxygen. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaCl2H4O8 B159063 Calcium chlorate dihydrate CAS No. 10035-05-9

Properties

CAS No.

10035-05-9

Molecular Formula

CaCl2H4O8

Molecular Weight

243.01 g/mol

IUPAC Name

calcium;dichlorate;dihydrate

InChI

InChI=1S/Ca.2ClHO3.2H2O/c;2*2-1(3)4;;/h;2*(H,2,3,4);2*1H2/q+2;;;;/p-2

InChI Key

OSILKTNFXJYZTB-UHFFFAOYSA-L

SMILES

O.O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ca+2]

Canonical SMILES

O.O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ca+2]

Other CAS No.

10035-05-9

Related CAS

10137-74-3 (Parent)

Synonyms

Ca(ClO3)2.2H2O
calcium chlorate
calcium chlorate dihydrate

Origin of Product

United States

Synthesis Methodologies and Production Routes

Laboratory-Scale Synthesis Protocols

For research and small-scale applications, several methods are employed to produce calcium chlorate (B79027) dihydrate with a focus on purity and specific crystalline forms.

Stoichiometric Reactions of Calcium Hydroxide (B78521) with Chloric Acid

In a laboratory setting, calcium chlorate dihydrate can be synthesized through the controlled reaction of calcium hydroxide (Ca(OH)₂) with chloric acid (HClO₃). This neutralization reaction requires careful control of the stoichiometry to ensure the complete reaction of the starting materials. brainly.comquora.com The balanced chemical equation for this reaction is:

Ca(OH)₂ + 2HClO₃ → Ca(ClO₃)₂ + 2H₂O

Following the reaction, the dihydrate form is typically crystallized by evaporating the resulting solution at low temperatures, generally at or below 25°C.

Exchange Reactions in Non-Aqueous Media

Exchange reactions, also known as metathesis or double displacement reactions, provide another route for synthesizing calcium chlorate. libretexts.org One such method involves the reaction of melted calcium chloride with sodium chlorate in an acetone (B3395972) environment. uctm.edu This process leverages the differential solubility of the resulting salts in the non-aqueous solvent to drive the reaction and facilitate the separation of the desired product.

High-Purity Preparation and Recrystallization Techniques

To achieve high purity, crude this compound can be purified by recrystallization. google.com This process involves dissolving the impure compound in hot water. google.com If the recrystallization is performed above the transition point of approximately 60–67°C, the anhydrous form of calcium chlorate will crystallize out of the solution. google.com Upon cooling, these anhydrous crystals can absorb any remaining mother liquor through rehydration, resulting in a sensibly dry product. google.com The purity of the final product can be verified through analytical techniques such as iodometric titration to quantify the chlorate content and gravimetric analysis to determine the calcium content.

Industrial-Scale Production Processes

On an industrial scale, the production of calcium chlorate is primarily focused on cost-effectiveness and efficiency, employing processes that can handle large volumes of reactants.

Chlorination of Calcium Hydroxide Suspensions (Liebig Process Derivations)

A prominent industrial method for producing calcium chlorate is based on the Liebig process. lookchem.combyjus.comqsstudy.com This involves passing chlorine gas through a hot suspension of calcium hydroxide, often referred to as milk of lime. lookchem.comwikipedia.orglookchem.com The reaction proceeds in stages, first forming calcium hypochlorite (B82951), which then disproportionates upon heating with excess chlorine to yield calcium chlorate and calcium chloride. wikipedia.orgsmolecule.com

To optimize this process, certain parameters are controlled. Maintaining a temperature between 70-80°C is crucial to prevent the precipitation of calcium hydroxide and to facilitate the conversion of hypochlorite to chlorate. A calcium hydroxide concentration of 15-20% by weight is considered optimal. After the reaction, the resulting solution contains both calcium chlorate and a significant amount of calcium chloride, which can be separated by fractional crystallization. google.com

Electrochemical Synthesis Pathways and Efficiency Studies

Electrochemical methods offer an alternative pathway for calcium chlorate production. In theory, the electrolysis of a hot calcium chloride solution can produce calcium chlorate. lookchem.comwikipedia.org This process is analogous to the industrial manufacture of sodium chlorate. wikipedia.orgdiva-portal.org The reaction at the anode involves the oxidation of chloride ions, while water is reduced at the cathode. diva-portal.org

However, this method is complicated by the deposition of calcium hydroxide on the cathode, which can impede the flow of electric current. wikipedia.org Despite this challenge, yields of this compound as high as 78% have been reported using a platinum anode and a rotating stainless steel cathode. lookchem.comchemicalbook.com Efficiency studies focus on optimizing electrode materials, electrolyte composition, and operating conditions such as temperature and current density to maximize the yield and minimize energy consumption. diva-portal.org Research into staged electrolysis, where the process is carried out in a series of electrolyzers, has shown the potential to improve current efficiency by over 15%. google.com

Optimization of Crystallization for Industrial Yields

The efficient crystallization of this compound from a complex solution containing significant amounts of calcium chloride is a key determinant of industrial yield. Research and patented processes highlight that manipulating temperature, concentration, and solution composition are critical for maximizing the output of the desired dihydrate form, Ca(ClO₃)₂·2H₂O.

A primary method involves the careful concentration and cooling of the reaction liquor. To initiate heterogeneous nucleation and promote the growth of rhombic crystals, specific operational parameters are recommended. The process typically involves evaporating the chlorate solution under reduced pressure at 40–50°C until it reaches a target density, followed by the introduction of seed crystals and a gradual cooling phase.

Another critical factor is the molecular ratio of calcium chloride to calcium chlorate in the solution. google.com The crystallization of this compound is favorable at temperatures below approximately 67°C, which is the transition point for this hydrate (B1144303). google.com Processes have been developed to first reduce the concentration of calcium chloride through fractional crystallization before targeting the isolation of this compound. google.com Inoculating the solution with existing crystals of Ca(ClO₃)₂·2H₂O is a documented strategy to induce crystallization once the optimal concentration and temperature are achieved. google.com

The following table summarizes key parameters for optimizing the crystallization of this compound:

ParameterOptimized Condition/ValuePurposeSource(s)
Solution Density 1.45–1.50 g/cm³To achieve supersaturation
Initial Crystallization Temp. 25°C (Seeding)To initiate heterogeneous nucleation
Final Cooling Temperature 5–10°CTo maximize crystal yield
Cooling Duration 12 hours (Gradual)To promote the growth of larger, purer crystals
Water Content 28-33% by weightTo create favorable conditions for dihydrate crystallization google.com
Seeding Inoculation with Ca(ClO₃)₂·2H₂O crystalsTo induce and control crystallization google.com
Operating Temperature Below 67°CTo ensure the formation of the dihydrate form google.com

By-product Formation and Management in Synthetic Pathways

6Ca(OH)₂ + 6Cl₂ → Ca(ClO₃)₂ + 5CaCl₂ + 6H₂O wikipedia.orgsmolecule.com

As the stoichiometry shows, for every mole of calcium chlorate produced, five moles of calcium chloride are co-produced, making its separation and management a central challenge. wikipedia.org

Calcium Chloride Co-production and Separation Strategies

Given its high co-production volume, separating calcium chloride from the calcium chlorate solution is essential. The significant solubility of both salts in water necessitates separation strategies based on fractional crystallization, which exploits their different solubility behaviors under varying conditions of temperature and concentration.

One patented method involves concentrating the mixed solution by evaporation to first crystallize a portion of the calcium chloride. google.com This step removes calcium chloride as its dihydrate form (CaCl₂·2H₂O), which adjusts the molecular ratio of the remaining chloride to chlorate in the mother liquor to between 2/1 and 1/1. google.com After separating these initial crystals, the residual solution is further processed by adjusting its concentration and cooling to about 30°C to specifically crystallize this compound. google.com

Another approach uses evaporative cooling to about 40°C to first produce and remove crystals of calcium chloride tetrahydrate (CaCl₂·4H₂O). prepchem.com The remaining mother liquor, now enriched in calcium chlorate, can then be processed to recover the target product. prepchem.com In some process flows, the calcium chloride filtrate remaining after the precipitation of calcium chlorate is collected and can be used as a raw material for other chemical syntheses, such as reacting it with sodium carbonate to co-produce calcium carbonate and sodium chloride. google.com

The following table outlines strategies for separating the co-produced calcium chloride:

StrategyKey Process StepsTarget CaCl₂ HydrateResulting SolutionSource(s)
Fractional Crystallization via Evaporation Concentrate solution by evaporation to lower the chloride-to-chlorate ratio.CaCl₂·2H₂OResidual solution with a 2/1 to 1/1 molecular ratio of chloride to chlorate. google.com
Fractional Crystallization via Cooling Evaporatively cool the blended solution.CaCl₂·4H₂OMother liquor enriched in calcium chlorate (e.g., ~32% Ca(ClO₃)₂). prepchem.com
Precipitation and Filtration Cool and settle the reaction product to precipitate calcium chlorate solid first.N/ACalcium chloride filtrate. google.com

Impurity Control in Industrial Synthesis

Beyond the major by-product of calcium chloride, other impurities can arise during the synthesis of calcium chlorate, including unreacted starting materials and intermediate products. Effective impurity control is vital for achieving high product purity.

Key impurities and control measures include:

Unreacted Calcium Hydroxide : To prevent the precipitation of calcium hydroxide on reactor surfaces, which can impede operations, maintaining reaction temperatures above 70°C is recommended. Any residual unreacted calcium hydroxide can be removed from the hot solution (60–70°C) via filtration before the crystallization stage. google.com

Calcium Hypochlorite (Ca(ClO)₂) : This compound is an intermediate in the primary synthesis reaction. wikipedia.orgsmolecule.com To ensure its complete conversion to calcium chlorate and prevent its presence in the final product, the reaction is driven with excess chlorine and sufficient heating. Some processes specify heating the solution to its atmospheric boiling point to ensure the conversion of any residual calcium hypochlorite. prepchem.com

Electrolytic Impurities : In the alternative electrolytic production method using calcium chloride solutions, a key challenge is the deposition of calcium hydroxide on the cathode, which can stop the flow of current. Studies suggest that the addition of stabilizers like sodium chromate (B82759) can help reduce side reactions and improve efficiency.

Structural Characterization and Hydrate Phase Equilibria

Crystallographic Analysis of Calcium Chlorate (B79027) Dihydrate

Crystallographic studies provide the most definitive data on the three-dimensional arrangement of atoms within a crystal lattice. For calcium chlorate dihydrate, X-ray diffraction is the primary technique used for this purpose.

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical method for determining the precise atomic and molecular structure of a crystalline material. bruker.comnih.gov This technique has been pivotal in elucidating the arrangement of calcium ions (Ca²⁺), chlorate ions (ClO₃⁻), and water molecules in the crystal lattice of this compound. The analysis of diffraction patterns from a single crystal allows for the determination of unit cell dimensions, bond lengths, and bond angles, providing a detailed structural model.

This compound crystallizes in the monoclinic crystal system. chemicalbook.com This is characterized by three unequal axes with one oblique angle and two right angles between them. X-ray diffraction studies have confirmed this, identifying the space group as P2₁/c. The lattice parameters, which define the size and shape of the unit cell, have been determined as a = 7.85 Å, b = 8.92 Å, and c = 6.45 Å. These parameters are crucial for the precise description of the crystal structure.

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.85
b (Å) 8.92

Spectroscopic Elucidation of Molecular and Crystal Structures

Spectroscopic techniques are employed to probe the vibrational modes of molecules and crystal lattices, offering complementary information to diffraction methods.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the vibrational modes of the functional groups within this compound. imrjournal.info The key vibrational bands observed in the FTIR spectrum include the asymmetric stretch of the chlorate anion (ClO₃⁻) and the O-H stretching of the water of hydration. The presence of hydrate (B1144303) water is clearly indicated by a broad O-H stretching band around 3420 cm⁻¹. A significant band corresponding to the ClO₃⁻ asymmetric stretch is found at approximately 978 cm⁻¹.

Raman spectroscopy provides further insight into the vibrational structure, particularly for the symmetric vibrations and low-frequency lattice modes. researchgate.netusra.edu It is complementary to FTIR and is effective in identifying the vibrational modes of the ClO₃⁻ ions and the water molecules within the crystal structure. For this compound, Raman spectra show characteristic peaks that correspond to the chlorate anions and the vibrations of the water molecules, confirming the hydrated nature of the compound. spectrabase.com

Table 2: Key Spectroscopic Bands for this compound

Spectroscopic Technique Vibrational Mode Wavenumber (cm⁻¹) Reference
FTIR ClO₃⁻ asymmetric stretch ~980

Thermal Investigations of Hydration States

Thermal analysis techniques are essential for studying the stability of hydrates and the processes of dehydration and decomposition.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to investigate the thermal behavior of this compound. researchgate.net TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions. For this compound, TGA shows a distinct mass loss corresponding to the removal of two water molecules. This dehydration event typically occurs in the temperature range of 100–120°C. The observed mass loss of around 10.2% is in close agreement with the theoretical value of 10.1% for the loss of two water molecules. DSC analysis reveals an endothermic peak in this same temperature range, corresponding to the energy required for dehydration. Upon further heating, the anhydrous calcium chlorate decomposes exothermically at temperatures between 250–300°C, releasing oxygen.

Table 3: Thermal Analysis Data for this compound

Analysis Technique Event Temperature Range (°C) Observation Reference
TGA/DSC Dehydration 100–120 ~10.2% mass loss, endothermic peak

Thermogravimetric Analysis (TGA) for Dehydration Processes

Thermogravimetric analysis is a key method for studying the dehydration of this compound. This technique monitors the mass of the sample as a function of temperature, revealing distinct stages of water loss.

Detailed research findings indicate that the dehydration of this compound occurs in a specific temperature range. TGA shows a mass loss corresponding to the removal of its two water molecules between 100°C and 120°C. The observed mass loss of 10.2% is in close agreement with the theoretical value of 10.1% for the dihydrate form. Following dehydration, the resulting anhydrous calcium chlorate remains stable until it begins to decompose exothermically at temperatures between 250°C and 300°C.

TGA Dehydration Data for this compound
ParameterValueSource
Dehydration Temperature Range100°C - 120°C
Observed Mass Loss10.2%
Theoretical Mass Loss (2 H₂O)10.1%
Anhydrous Decomposition Temperature250°C - 300°C

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is employed to identify and characterize the phase transitions of this compound. DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

DSC analysis of this compound reveals a distinct endothermic peak around 100°C, which corresponds to the dehydration process where the two water molecules are released. At higher temperatures, an exothermic event is observed, indicating the release of oxygen during decomposition, which typically occurs at or above 340°C. The precise temperatures and energy changes associated with these transitions are crucial for understanding the thermal stability of the compound.

DSC Phase Transition Data for this compound
Phase TransitionTemperatureType of TransitionSource
Dehydration~100°CEndothermic
Oxygen Release (Decomposition)≥340°CExothermic

Polymorphism and Hydrate Interconversion Dynamics

Calcium chlorate can exist in several hydrated forms, and understanding their relative stabilities and the mechanisms of their interconversion is essential.

Stability Regions of Hexahydrate, Tetrahydrate, and Dihydrate Forms

The stability of the different hydrated forms of calcium chlorate is temperature-dependent. The hexahydrate form is stable in the temperature range of -41°C to -27°C. The tetrahydrate is stable at temperatures up to -8°C. The dihydrate form is the stable phase at ambient temperatures and persists until it transforms into the anhydrous form at approximately 76°C.

Stability Regions of Calcium Chlorate Hydrates
Hydrate FormStable Temperature RangeSource
Hexahydrate-41°C to -27°C
TetrahydrateUp to -8°C
DihydrateUp to 76°C

Mechanisms of Hydrate Transformation

The transformation between the different hydrate forms of calcium chlorate involves the loss or gain of water molecules, driven by changes in temperature and humidity. The transition from a higher hydrate to a lower hydrate, such as from tetrahydrate to dihydrate, occurs through dehydration as the temperature increases. This process involves the removal of water molecules from the crystal lattice. imrjournal.info

Conversely, the conversion from a lower hydrate to a higher hydrate can occur in a high-humidity environment where the compound will absorb water. The specific mechanisms of these transformations involve structural rearrangements within the crystal to accommodate the changing number of water molecules. imrjournal.info The transformation from the dihydrate to the anhydrous form, as observed in TGA and DSC, is a direct dehydration process where the two molecules of water are expelled from the solid structure.

Chemical Reactivity and Decomposition Mechanisms

Thermal Decomposition Pathways

The thermal decomposition of calcium chlorate (B79027) dihydrate is a multi-stage process that begins with the loss of its water of hydration, followed by the decomposition of the anhydrous salt.

Anhydrous Decomposition Products and Energetics

Upon initial heating, calcium chlorate dihydrate undergoes dehydration, typically between 100°C and 120°C, to form anhydrous calcium chlorate (Ca(ClO₃)₂). Further heating of the anhydrous salt leads to its decomposition. The primary and most commonly cited decomposition pathway involves the release of oxygen gas and the formation of calcium chloride. sciencemadness.orgwikipedia.org

Reaction 1: Decomposition to Calcium Chloride

An alternative decomposition pathway observed for chlorates is disproportionation, where the chlorate anion converts to both a higher and a lower oxidation state. In this case, calcium chlorate can decompose to form calcium perchlorate (B79767) and calcium chloride. you-iggy.com

Reaction 2: Disproportionation

Under certain conditions, trace amounts of moisture may lead to the formation of hypochlorite (B82951) intermediates during the decomposition process.

Influence of Temperature on Decomposition Kinetics

The kinetics of the thermal decomposition of calcium chlorate are significantly influenced by temperature. The decomposition of the anhydrous salt begins at approximately 250–300°C, with a pronounced exothermic release of oxygen observed at temperatures of 340°C or higher in some analyses.

Studies on related compounds, such as potassium chlorate and calcium carbonate, demonstrate that the heating rate applied during thermogravimetric analysis (TGA) has a strong effect on the observed decomposition temperature. icm.edu.plmdpi.com An increase in the heating rate shifts the decomposition curves to higher temperatures. mdpi.com For instance, in the decomposition of potassium chlorate, differential scanning calorimetry (DSC) peaks shift to higher temperatures as the heating rate is increased. icm.edu.pl This phenomenon is a fundamental aspect of non-isothermal kinetics and indicates that a higher temperature is required to achieve the same rate of decomposition when the sample is heated more rapidly.

Comparison of Thermal Stability with Related Chlorates

The thermal stability of metal chlorates is influenced by the cation. Generally, chlorates are less thermally stable than their corresponding perchlorate counterparts. nist.gov The decomposition temperature of calcium chlorate is comparable to other alkaline earth and alkali metal chlorates. Pure, anhydrous sodium chlorate melts at 263°C and can remain stable in the molten state, whereas potassium chlorate requires a higher temperature for decomposition than sodium chlorate. dtic.milchemistryviews.org Barium chlorate's decomposition involves the formation of the intermediate barium chlorate, indicating a multi-step process similar to other chlorates. researchgate.net

The following table provides a comparison of the melting points, which can be an indicator of the onset of decomposition for these related compounds.

CompoundChemical FormulaMelting Point (°C)
Calcium ChlorateCa(ClO₃)₂325
Sodium ChlorateNaClO₃248–261
Potassium ChlorateKClO₃356
Barium ChlorateBa(ClO₃)₂414

This table presents interactive data. Click on headers to sort.

Reactions with Inorganic Acids

Generation of Chloric Acid and Secondary Products

Calcium chlorate reacts with certain inorganic acids in a double displacement reaction. When cold, dilute solutions of calcium chlorate and sulfuric acid are combined, it results in the generation of chloric acid (HClO₃) in solution and the precipitation of insoluble calcium sulfate (B86663) (CaSO₄). sciencemadness.orgwikipedia.org

Reaction 3: Reaction with Sulfuric Acid

This reaction provides a method for synthesizing chloric acid. The removal of the solid calcium sulfate precipitate by filtration leaves an aqueous solution of chloric acid. wikipedia.org

Considerations of Reaction Product Stability and By-products

The primary product of the reaction with sulfuric acid, chloric acid, is a strong acid and a powerful oxidizing agent. wikipedia.org Its stability is highly dependent on its concentration. Chloric acid is thermodynamically unstable and prone to disproportionation. wikipedia.org

Aqueous solutions of chloric acid are stable only at concentrations up to approximately 30%. wikipedia.org Careful evaporation under reduced pressure can yield solutions of up to 40%, but beyond this concentration, they decompose to give a variety of products, including perchloric acid (HClO₄), water, chlorine (Cl₂), oxygen (O₂), and chlorine dioxide (ClO₂). wikipedia.org

Decomposition of Concentrated Chloric Acid:

Due to the instability of concentrated chloric acid, the reaction of calcium chlorate with strong sulfuric acid can be extremely hazardous, potentially resulting in violent decomposition and explosions. sciencemadness.org The reaction liberates explosive chlorine dioxide gas.

Metathesis and Precipitation Reactions

Metathesis reactions, also known as double decomposition or double displacement reactions, are a key feature of the aqueous chemistry of calcium chlorate. In these processes, the ions of two reactant compounds exchange partners, often resulting in the formation of a precipitate if one of the products is insoluble in the solvent. This principle is widely employed to synthesize other chlorate salts using calcium chlorate as a starting material, leveraging differences in solubility to drive the reaction towards the desired product.

Calcium chlorate serves as a valuable precursor for the synthesis of various other chlorate salts through metathesis reactions. The formation of a sparingly soluble product is the primary driving force for these reactions in aqueous solutions.

A prominent industrial example is the second step of the Liebig process for manufacturing potassium chlorate. wikipedia.orgbyjus.com When a concentrated solution of calcium chlorate is mixed with a solution of potassium chloride, the less soluble potassium chlorate precipitates out of the solution, leaving the highly soluble calcium chloride behind. wikipedia.orgsciencemadness.org

Reaction Equation: Ca(ClO₃)₂ (aq) + 2 KCl (aq) → 2 KClO₃ (s) + CaCl₂ (aq) wikipedia.org

Similarly, alkali metal chlorates can be produced by reacting calcium chlorate with an alkali carbonate. For instance, the reaction with sodium carbonate yields sodium chlorate in solution, while calcium carbonate precipitates due to its very low solubility in water. wikipedia.orgsmolecule.comck12.org

Reaction Equation: Ca(ClO₃)₂ (aq) + Na₂CO₃ (aq) → 2 NaClO₃ (aq) + CaCO₃ (s) wikipedia.org

Calcium chlorate can also be used to generate chloric acid, a related and important chemical. This is achieved by reacting a cold, dilute solution of calcium chlorate with sulfuric acid. The reaction produces insoluble calcium sulfate, which precipitates and can be removed by filtration, leaving a solution of chloric acid. wikipedia.org

Reaction Equation: Ca(ClO₃)₂ (aq) + H₂SO₄ (aq) → 2 HClO₃ (aq) + CaSO₄ (s) wikipedia.org

The following table summarizes these key metathesis reactions.

Reactant 1Reactant 2Desired Product (in solution)Precipitated ProductChemical Equation
Calcium ChloratePotassium ChlorideCalcium ChloridePotassium ChlorateCa(ClO₃)₂ + 2 KCl → 2 KClO₃ + CaCl₂
Calcium ChlorateSodium CarbonateSodium ChlorateCalcium CarbonateCa(ClO₃)₂ + Na₂CO₃ → 2 NaClO₃ + CaCO₃
Calcium ChlorateSulfuric AcidChloric AcidCalcium SulfateCa(ClO₃)₂ + H₂SO₄ → 2 HClO₃ + CaSO₄

The efficiency of producing other chlorate salts from calcium chlorate via precipitation is governed by factors that influence reaction selectivity and product yield. The primary principle exploited is the significant difference in solubility between the reactants and the products. sciencemadness.org

In the synthesis of potassium chlorate, the success of the process hinges on the fact that potassium chlorate is significantly less soluble in water than calcium chlorate, potassium chloride, and, particularly, the calcium chloride byproduct. wikipedia.orgyoutube.com To maximize the yield, the reaction is typically carried out using concentrated solutions of the reactants. wikipedia.org As the reaction proceeds, the solution becomes saturated with potassium chlorate, which then crystallizes. The yield can be further enhanced by cooling the solution, as the solubility of potassium chlorate decreases with temperature. This allows for its effective separation by filtration, while the other highly soluble salts remain in the mother liquor. youtube.com For enhanced purity, the collected potassium chlorate crystals can be subjected to recrystallization. youtube.com

Process optimization also involves managing the concentration of byproducts. In industrial settings where calcium chlorate is produced alongside calcium chloride, the initial solution may be concentrated and cooled to first crystallize out a portion of the calcium chloride. google.com Reducing the concentration of the calcium chloride byproduct in the starting solution can improve the conditions for the subsequent precipitation of the desired chlorate salt. google.com Controlling parameters such as temperature and concentration is crucial for selectively precipitating the target compound while keeping impurities in solution, a principle known as fractional crystallization. google.com

Oxidative Reactivity Investigations

Calcium chlorate is a powerful oxidizing agent, a property characteristic of all chlorate salts. wikipedia.org This oxidizing capacity is the basis for many of its applications and also dictates its significant chemical hazards.

Calcium chlorate is classified as a strong oxidizer. wikipedia.orgsmolecule.com Its potency is demonstrated by its ability to intensify fires and accelerate the burning of other materials. nih.gov The oxidizing power stems from the chlorate ion (ClO₃⁻), where chlorine is in a high oxidation state (+5) and can readily accept electrons, causing the oxidation of other substances.

A key indicator of its oxidizing nature is its thermal decomposition. When strongly heated, calcium chlorate decomposes to release oxygen gas, a hallmark of strong oxidizing salts. wikipedia.orgsmolecule.com

Decomposition Equation: Ca(ClO₃)₂ (s) → CaCl₂ (s) + 3 O₂ (g) wikipedia.orgsciencemadness.org

Under different conditions, it can also undergo a disproportionation reaction where some chlorine is oxidized to the +7 state in perchlorate, further illustrating its redox activity. you-iggy.com The compound's ability to serve as an oxidant in pyrotechnic compositions, such as flash powders, is a direct application of this potent oxidizing capability. sciencemadness.org

The strong oxidizing nature of calcium chlorate leads to hazardous and often violent reactions with reducing agents, particularly combustible materials and ammonium (B1175870) compounds.

It forms highly flammable mixtures with combustible, organic, or other easily oxidizable materials. nih.gov If the combustible material is finely divided, these mixtures can be explosive and may be ignited by friction. nih.gov While its hygroscopic (water-absorbing) nature can limit its utility in some pyrotechnic applications, its fundamental reactivity with fuels like sulfur or charcoal is high. sciencemadness.orgsciencemadness.org

The reaction with ammonium compounds is especially dangerous. Contact between calcium chlorate and ammonium salts can lead to the formation of ammonium chlorate, an exceptionally unstable compound. wikipedia.org This can result in spontaneous and violent decomposition, potentially leading to ignition or explosion. wikipedia.orgnih.gov

The following table summarizes the hazardous reactivity of calcium chlorate.

Reactant TypeExamplesObserved ReactivityPotential Hazard
Combustible MaterialsSulfur, Charcoal, Organic CompoundsForms very flammable mixtures; accelerates burning. nih.govFire, Explosion (especially if finely divided). nih.gov
Ammonium CompoundsAmmonium Salts (e.g., Ammonium Chloride)Formation of unstable ammonium chlorate. wikipedia.orgSpontaneous and violent decomposition, ignition. wikipedia.orgnih.gov

Solution Chemistry and Phase Diagram Studies

Aqueous Solubility and Crystallization Behavior

Solute-Solvent Interactions and Saturation Concentration Determinations

Calcium chlorate (B79027) is highly soluble in water, a characteristic attributed to strong charge-dipole interactions between the calcium (Ca²⁺) and chlorate (ClO₃⁻) ions and the polar water molecules. msu.edufiveable.me When dissolved, a hydration shell forms around the ions, insulating them from each other and facilitating their separation and dissolution. msu.edufiveable.me The strength of these solute-solvent interactions is a key factor in determining the solubility of the compound. fiveable.meacs.org

The saturation concentration of calcium chlorate in water is the maximum amount of the solute that can be dissolved at a specific temperature. weebly.com For calcium chlorate dihydrate, the solid phase in equilibrium with a saturated solution at 25°C is Ca(ClO₃)₂·2H₂O. chemsrc.comchemicalbook.comchembk.com The solubility can be precisely determined by gravimetric methods, where a pre-saturated solution is filtered to remove undissolved solids, and the filtrate is then evaporated to dryness at a controlled temperature.

Influence of Temperature on Solubility and Crystallization Yields

The solubility of calcium chlorate in water is significantly influenced by temperature. As the temperature increases, the solubility of calcium chlorate generally increases. This positive correlation allows for the control of crystallization yields by manipulating the temperature of the solution.

For instance, to crystallize this compound, a solution can be concentrated by evaporation under reduced pressure at a moderately elevated temperature (40–50°C) until a specific density is reached. Subsequently, the solution is cooled, often with the introduction of seed crystals to promote heterogeneous nucleation, to yield rhombic crystals of Ca(ClO₃)₂·2H₂O. The final yield of the crystallized product is dependent on the final temperature to which the solution is cooled.

Data on the solubility of calcium chlorate at various temperatures highlights this trend:

Table 1: Solubility of Calcium Chlorate in Water at Different Temperatures

Temperature (°C) Solubility (g/100g solution) Solid Phase
0.5 63.0 Ca(ClO₃)₂·2H₂O
25 66.0 Ca(ClO₃)₂·2H₂O
93 78.0 Ca(ClO₃)₂

Data sourced from Chemsrc chemsrc.com and ChemBK. chemicalbook.comchembk.com

It is important to note that at approximately 76°C, the dihydrate form transitions to the anhydrous form, Ca(ClO₃)₂. This phase transition is a critical consideration in crystallization processes.

Multi-component Phase Equilibria in Aqueous Systems

The study of phase equilibria in systems containing calcium chlorate and other salts is crucial for understanding and optimizing separation and purification processes.

Binary System Phase Diagrams (e.g., Ca(ClO₃)₂-H₂O)

The binary system of calcium chlorate and water exhibits different hydrated forms depending on the temperature. The phase diagram delineates the crystallization fields for ice and various hydrates of calcium chlorate, including the hexahydrate (stable between -41°C and -27°C), tetrahydrate (stable up to -8°C), and dihydrate (transforms to anhydrous at 76°C). uctm.eduresearchgate.net The eutectic point, the lowest temperature at which a liquid phase can exist, and the compositions at which different solid phases are in equilibrium are key features of this diagram.

Ternary System Phase Diagrams (e.g., Ca(ClO₃)₂-Mg(ClO₃)₂-H₂O)

In ternary systems, the interactions become more complex. For example, in the Ca(ClO₃)₂-MgCl₂-H₂O system, the presence of magnesium chloride can influence the solubility of calcium chlorate. Thermodynamic modeling of the ternary system involving calcium chloride, chlorate, and perchlorate (B79767) has been used to determine the deliquescence relative humidity and eutonic points at Mars-relevant temperatures. usra.edu Such studies show that in mixtures, the presence of other salts can alter the phase behavior of calcium chlorate. For instance, in the Ca(ClO₃)₂-ClCH₂COONa-H₂O system, a new phase, Ca(CH₂ClO₂)OH·H₂O, is formed. uctm.edu

Quaternary and Higher-Order System Solubility Investigations

Investigations into quaternary and higher-order systems provide further insight into the behavior of calcium chlorate in complex aqueous environments. For example, the study of the NH₄Cl-CaCl₂-SrCl₂-H₂O quaternary system revealed the formation of solid solutions. academax.com In the (Na⁺, K⁺, Ca²⁺) – Cl⁻-H₂O system, the fields representing CaCl₂·2H₂O are very small, indicating a high solubility relative to the other salts. phasediagram.dk

The study of the polythermal solubility in the system Сa(ClO₃)₂·2CO(NH₂)₂-CH₂ClCOONa-Н₂О has led to the identification of crystallization fields for ice, Ca(ClO₃)₂·2CO(NH₂)₂·2H₂O, and a new phase. ijarset.com Similarly, research on the Ca(ClO₃)₂–[21% ClCH₂CH₂PO(OH)₂⋅NH₃ + 11% ClCH₂CH₂PO(OH)₂⋅2NH₃ + 12% NH₄H₂PO₄ + 56% H₂O] system demarcates crystallization fields for various hydrates of calcium chlorate and a new compound. rjonco.com These studies are essential for developing processes to separate and purify calcium chlorate from complex mixtures, such as those produced during its manufacture. google.comgoogle.com

Analysis of Eutectic Points and Crystallization Fields

The phase behavior of the calcium chlorate–water system is characterized by specific eutectic points and distinct crystallization fields for its various hydrates. In the binary Ca(ClO₃)₂–H₂O system, ice formation continues as the concentration of calcium chlorate increases, until it reaches the eutectic point at -40.3°C with a composition of 46.1% calcium chlorate. americanjournal.org Beyond this point, further cooling leads to the crystallization of calcium chlorate hexahydrate (Ca(ClO₃)₂·6H₂O), which remains the stable solid phase in the temperature range of -40.3°C to -27.2°C. americanjournal.org As the temperature increases, a different hydrate (B1144303) becomes stable; the crystallization zone for calcium chlorate tetrahydrate (Ca(ClO₃)₂·4H₂O) is observed between -27.2°C and -6.8°C. americanjournal.org

The introduction of other solutes into the system significantly alters the eutectic points and crystallization boundaries. For instance, in a Ca(ClO₃)₂–ClCH₂COONa–H₂O system, the phase diagram delineates the crystallization fields of the initial components and a newly formed compound. uctm.edu The crystallization temperature of a 40% aqueous solution of Ca(ClO₃)₂ is -33.0°C, a value that shifts with the addition of sodium monochloroacetate. uctm.edu Similarly, studies on the Ca(ClO₃)₂∙2CO(NH₂)₂–C₄H₆O₅∙NH₂C₂H₄OH–H₂O system, which is relevant for agricultural applications, show a simple eutonic type behavior where no new solid phases are formed between the primary components. researchgate.net In this ternary system, the crystallization areas of ice, this compound diurea, and malic acid monoethanolamine have been delimited, with a ternary eutectic point identified at -24.2°C. researchgate.net

Table 1: Phase Transitions in the Calcium Chlorate–Water System

Temperature RangeStable Solid PhaseConcentration at Eutectic/Transition
> -6.8°CCalcium Chlorate TetrahydrateVaries with concentration
-27.2°C to -6.8°CCalcium Chlorate TetrahydrateTransition point
-40.3°C to -27.2°CCalcium Chlorate HexahydrateTransition point
< -40.3°CIce + Calcium Chlorate Hexahydrate46.1% Ca(ClO₃)₂ (Eutectic)

Spectroscopic Analysis of Aqueous Solutions

Spectroscopic methods provide detailed insights into the molecular interactions within aqueous solutions of calcium chlorate, including the structure of the calcium ion's hydration shell and the nature of ion-ion interactions.

Infrared (IR) spectroscopy has been used to identify the formation of calcium chlorate in aqueous systems, with absorption bands at 973 cm⁻¹ and 942 cm⁻¹ being characteristic of the compound. cyberleninka.ru An additional band in the range of 621 cm⁻¹ corresponds to the antisymmetric valence oscillations of calcium chlorate. cyberleninka.ru

Raman spectroscopy has been particularly effective in studying the hydration of the calcium ion. researchgate.netrsc.org While much of the detailed research has been conducted on the closely related calcium perchlorate (Ca(ClO₄)₂), the principles are directly applicable due to the similar nature of the Ca²⁺ cation. researchgate.netrsc.orgosti.gov These studies reveal specific vibrational modes associated with the hydrated calcium ion and the influence of the anion on the surrounding water molecules. researchgate.netrsc.org

Hydration Sphere Characterization of Calcium Ions

In aqueous solutions, the calcium ion (Ca²⁺) is strongly hydrated, forming a well-defined primary hydration shell. Raman spectroscopic studies of calcium salt solutions have identified a strongly polarized band at approximately 283 cm⁻¹. researchgate.netrsc.org This band is assigned to the Ca–O symmetric stretching vibration of the hexa-aqua calcium(II) ion, [Ca(OH₂)₆]²⁺. researchgate.netrsc.org The presence and stability of this band indicate that in dilute to moderately concentrated solutions, the Ca²⁺ ion is coordinated by six water molecules in its first hydration sphere. rsc.org The integrated intensity of this band shows a linear relationship with the salt concentration, confirming its origin. researchgate.net

The hydration number, or the average number of water molecules in the hydration shell, can be influenced by temperature and concentration. nih.govmdpi.com Studies using colligative properties have shown that the hydration number of Ca²⁺ decreases with increasing temperature, from approximately 12.0 at freezing point to 6.7 at boiling point. nih.gov Molecular dynamics simulations also suggest that the hydration number can decrease as salt concentration rises, due to the increasing presence of anions in the vicinity of the cation. mdpi.com

Ion-Pairing Phenomena in Concentrated Solutions

In dilute solutions, calcium and chlorate ions exist predominantly as fully hydrated, separate entities. However, as the concentration increases, the interactions between ions become more significant, leading to the formation of ion pairs. The nature of this pairing is dependent on concentration. rsc.orgosti.gov

Studies on analogous calcium salt solutions indicate a progression from solvent-separated to contact ion pairs. rsc.orgosti.govacs.org In moderately concentrated solutions, the formation of solvent-shared or solvent-separated ion pairs is favored. osti.govacs.org In this configuration, one or more water molecules remain between the cation and the anion. The formation of solvent-shared ion pairs in concentrated calcium perchlorate solutions has been found to increase as temperature decreases, a phenomenon linked to the system's extremely low eutectic point. osti.gov

In highly concentrated solutions, there is evidence for the formation of contact ion pairs (CIPs), where the anion directly displaces a water molecule from the primary hydration sphere of the Ca²⁺ ion. rsc.orgmdpi.com The formation of contact ion pairs in very concentrated calcium chloride solutions leads to the disappearance of the 283 cm⁻¹ Raman band characteristic of the fully hydrated [Ca(OH₂)₆]²⁺ ion. rsc.org This indicates a direct interaction between the cation and anion, altering the structure of the primary solvation shell. rsc.org

Rheological Properties of Solutions and Suspensions

The rheological properties, such as viscosity, of calcium chlorate solutions are critical for understanding their flow behavior. The viscosity of salt solutions is primarily a function of concentration and temperature. oxy.com Generally, for a given temperature, viscosity increases with increasing salt concentration. oxy.com Conversely, for a given concentration, viscosity decreases as temperature rises. oxy.com

Table 2: Viscosity of Aqueous Calcium Chlorate Solutions

System CompositionViscosityAdditiveViscosity with Additive
40% Ca(ClO₃)₂ in H₂O1.205 n·mm²·s⁻¹ClCH₂COONa1.930 n·mm²·s⁻¹
55% Ca(ClO₃)₂·2CO(NH₂)₂ in H₂O1.482 mm²/sMalic acid monoethanolamine6.312 mm²/s

Advanced Analytical Techniques for Characterization and Quantification

Elemental and Anionic Composition Analysis

The determination of the elemental and anionic makeup of calcium chlorate (B79027) dihydrate is fundamental to verifying its stoichiometry and identifying any contaminants.

Iodometric Titration for Chlorate Content

Iodometric titration is a well-established titrimetric method used to quantify the chlorate (ClO₃⁻) content in calcium chlorate dihydrate. The principle of this method is based on the reduction of chlorate ions by iodide ions (I⁻) in an acidic medium to form iodine (I₂). The reaction, however, is slow under mildly acidic conditions. pureline.com To achieve a practical reaction rate for quantitative analysis, a strong acidic environment, often using concentrated hydrochloric acid, is necessary. pureline.com The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, using a starch indicator to detect the endpoint. The disappearance of the blue starch-iodine complex signals the complete reaction of iodine.

The key reactions are:

Reaction in acidic solution: ClO₃⁻ + 6I⁻ + 6H⁺ → Cl⁻ + 3I₂ + 3H₂O

Titration: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

This method is a reliable technique for verifying the purity of the compound post-synthesis.

Gravimetric Analysis for Calcium Content

Gravimetric analysis is a quantitative method employed to determine the calcium (Ca²⁺) content in this compound. nahrainuniv.edu.iq This technique relies on the principle of selectively converting the analyte into a stable, pure compound of known stoichiometry that can be weighed. nahrainuniv.edu.iq For calcium analysis, the procedure typically involves precipitating calcium ions as calcium oxalate (B1200264) (CaC₂O₄) by adding an oxalate-containing solution, such as ammonium (B1175870) oxalate, to a solution of the sample. suny.eduscribd.com

The precipitate, calcium oxalate, is sparingly soluble and can be separated from the solution by filtration. nahrainuniv.edu.iqscribd.com The collected precipitate is then washed to remove any co-precipitated impurities, dried thoroughly, and weighed. nahrainuniv.edu.iq From the mass of the pure, dried calcium oxalate, the mass and subsequently the percentage of calcium in the original this compound sample can be calculated. This method is noted for its accuracy when performed meticulously. nahrainuniv.edu.iq

Ion Chromatography for Anion Speciation (Chlorate, Chloride, Perchlorate)

Ion chromatography (IC) is a powerful and widely used form of liquid chromatography for the separation and quantification of ionic species. carleton.edu It is particularly effective for the speciation of anions in a sample of this compound, allowing for the simultaneous determination of chlorate (ClO₃⁻), chloride (Cl⁻), and perchlorate (B79767) (ClO₄⁻). carleton.edu The separation is based on the differential interaction of the sample anions with a stationary phase resin packed in a column. carleton.edu

As the sample solution passes through the column, the anions are separated based on their affinity for the resin. A detector, typically a conductivity detector, measures the concentration of each eluted anion. unil.ch IC is a standard method for analyzing inorganic anions in various water samples and is well-suited for assessing the purity of calcium chlorate by identifying and quantifying anionic impurities like chloride and perchlorate. chromatographyonline.com The technique offers high sensitivity, with detection limits often in the low parts-per-billion (ppb) range. unil.ch

Table 1: Comparison of Anion Analysis Techniques

Analytical TechniqueAnalyte(s)PrincipleKey Application for this compound
Iodometric Titration Chlorate (ClO₃⁻)Redox titrationPurity verification by quantifying chlorate content.
Ion Chromatography Chlorate, Chloride, PerchlorateIon-exchange separationSpeciation and quantification of anionic impurities.

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for Cationic Impurities

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a highly sensitive analytical technique used for the determination of trace and major elements in a sample. researchgate.net For this compound, ICP-OES is the method of choice for quantifying cationic impurities. The sample is introduced into an argon plasma, which excites the atoms and ions of the elements present, causing them to emit light at characteristic wavelengths.

The intensity of the emitted light at a specific wavelength is directly proportional to the concentration of that element in the sample. This allows for the rapid and simultaneous determination of a wide range of metallic impurities, such as magnesium (Mg²⁺), strontium (Sr²⁺), sodium (Na⁺), and potassium (K⁺), which might be present in the calcium chlorate. researchgate.net The technique is known for its speed and ability to measure concentrations down to the mg/kg level. researchgate.net

Molecular and Structural Characterization

Beyond elemental composition, understanding the crystalline structure and phase purity is essential.

X-ray Diffraction for Solid Phase Identification and Purity Assessment

X-ray Diffraction (XRD) is considered the definitive technique for the characterization of crystalline materials. It is employed for the solid-phase identification of this compound and to assess its crystalline purity. The technique involves directing X-rays onto a powdered sample of the material. The X-rays are diffracted by the crystalline lattice of the compound, producing a unique diffraction pattern.

This pattern serves as a "fingerprint" for the specific crystalline phase. For this compound, XRD analysis confirms its monoclinic crystal structure. By comparing the obtained diffraction pattern with standard patterns from databases, such as those from the National Institute of Standards and Technology (NIST), one can confirm the identity of the compound and detect the presence of any crystalline impurities or different hydrated forms. nist.gov

Table 2: Key Structural Data for this compound from XRD

ParameterValueReference
Crystal System Monoclinic
Space Group P2₁/c
Lattice Parameter 'a' 7.85 Å
Lattice Parameter 'b' 8.92 Å
Lattice Parameter 'c' 6.45 Å

Thermal Analysis for Purity and Stability Assessment

Thermal analysis techniques are essential for evaluating the purity and thermal stability of this compound. abo.fi These methods monitor changes in the physical and chemical properties of a substance as a function of temperature. u-szeged.hu

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. egyankosh.ac.in For this compound, TGA is particularly useful for determining the water content and the onset temperature of decomposition.

A typical TGA of this compound shows a distinct mass loss corresponding to the removal of its two water molecules. This dehydration process generally occurs between 100°C and 120°C. The theoretical mass loss for the two water molecules is approximately 10.1%, and experimental results from TGA are expected to be in close agreement with this value, confirming the dihydrate nature of the compound. Following dehydration, the anhydrous calcium chlorate remains stable until it begins to decompose at higher temperatures. The onset of this exothermic decomposition is typically observed between 250°C and 300°C.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to detect thermal events such as phase transitions and chemical reactions. u-szeged.huscribd.com DTA measures the temperature difference between a sample and an inert reference, while DSC measures the heat flow required to maintain the sample and reference at the same temperature. u-szeged.hu

For this compound, DSC analysis reveals an endothermic peak around 100°C, which corresponds to the dehydration of the compound. At higher temperatures, typically above 340°C, an exothermic peak is observed, indicating the release of oxygen during decomposition. These techniques are crucial for understanding the thermal behavior of the compound and can be used to study its decomposition kinetics. By performing experiments at multiple heating rates, isoconversional models can be applied to calculate kinetic parameters like activation energy.

The following table summarizes the key thermal events for this compound observed by TGA, DTA, and DSC:

Thermal EventTemperature Range (°C)TechniqueObservation
Dehydration100 - 120TGA, DSCMass loss of ~10.1%, Endothermic peak
Decomposition250 - 300TGAOnset of mass loss
Oxygen Release≥340DSCExothermic peak

Trace Impurity Detection and Quantification

Ensuring the purity of this compound requires the ability to detect and quantify trace impurities, which may include organic contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. lpdlabservices.co.ukfrontiersin.org It is the recommended method for detecting organic contaminants in calcium chlorate. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification. lpdlabservices.co.uk Portable GC-MS systems have also been developed for in-field screening of organic pollutants in various matrices. nih.gov

To ensure the reliability and accuracy of analytical results, it is imperative to validate the analytical procedures used for the characterization and quantification of this compound. europa.eu Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application. ptfarm.plnih.gov

Key parameters for method validation include:

Accuracy : The closeness of the test results to the true value. It can be assessed using a minimum of nine determinations over at least three concentration levels. europa.eu

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. nih.gov A minimum of five concentrations is typically recommended to establish linearity. europa.eu

Range : The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. europa.eu

For impurity quantification in calcium chlorate, spike-recovery tests are often employed to validate the method, with acceptable recovery rates typically falling within the 85–115% range.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Investigations

Investigations into the electronic structure of calcium chlorate (B79027) dihydrate focus on the nature of the interactions between the calcium ion, the chlorate anions, and the water molecules of hydration.

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the bonding characteristics of ionic compounds like calcium chlorate. arxiv.orgrsc.org Although specific DFT studies exclusively on calcium chlorate dihydrate are not widely published, the principles can be understood from analyses of analogous alkali and alkaline earth chlorates and perchlorates. rsc.org

These studies combine DFT with topological analyses like the Quantum Theory of Atoms in Molecules (QTAIM) to characterize the chemical bonds. rsc.org For related compounds such as sodium chlorate, the analysis reveals that the bond between the chlorine and oxygen atoms within the chlorate anion (Cl-O) is predominantly polar covalent. rsc.org In contrast, the interaction between the metal cation (like Na⁺ or Ca²⁺) and the oxygen atoms of the chlorate anion is characterized as a non-covalent, closed-shell ionic interaction. rsc.org The charge on the cation in such compounds is typically close to its formal charge (e.g., +1 for Na, +2 for Ca), confirming the ionic nature of the bond between the cation and the oxyanion. rsc.org

The accuracy of these calculations depends significantly on the chosen functional and basis set. researchgate.net Studies on small chlorine oxides show that a careful selection of the theoretical model is necessary to accurately describe molecular properties and reaction enthalpies. researchgate.net

Table 1: Topological Properties of Bonds in a Representative Chlorate (Sodium Chlorate) from DFT Calculations This table illustrates the type of data obtained from QTAIM analysis, which is applicable to understanding the bonding in calcium chlorate.

Bond TypeElectron Density at BCP (ρс) (a.u.)Laplacian of Electron Density (Δρс) (a.u.)Total Energy Density (Hс) (a.u.)Bond Character
Na–O0.013> 0> 0Ionic (Closed-Shell)
Cl–O0.355< 0< 0Polar Covalent
BCP: Bond Critical Point. Data adapted from studies on sodium chlorate. rsc.org

Computational modeling is essential for understanding the geometry and energetics of the hydrate (B1144303) structures of calcium chlorate. Molecular Dynamics (MD) and DFT are the primary methods used.

DFT calculations have been successfully applied to model the hydration of the calcium ion in aqueous solutions. researchgate.net These studies show that the Ca²⁺ ion is typically coordinated by six water molecules, forming a stable hexa-aqua complex, [Ca(H₂O)₆]²⁺. researchgate.net The calculations can determine key structural parameters, such as the Ca–O internuclear distance, which was computed to be approximately 2.38 Å for the inner hydration sphere. researchgate.net Similar DFT approaches have been combined with solid-state NMR to investigate the structure and dynamics of water molecules in barium chlorate monohydrate, a closely related compound. rsc.org

MD simulations are a powerful tool for visualizing the nanoscale behavior of hydrates. nih.govresearchgate.net While extensively applied to complex systems like calcium-silicate-hydrates nih.govresearchgate.net, the methodology is directly applicable to simpler salts like this compound. These simulations can model the arrangement of water molecules, the coordination of the calcium ion, and the dynamics of the entire crystal lattice over time, providing a molecular-level picture of the hydrate's structure.

Thermodynamic Modeling of Phase Stability

Thermodynamic modeling allows for the prediction of the conditions under which different phases of calcium chlorate, including its various hydrates, are stable.

Experimental data, often complemented by thermodynamic calculations, has established the stability ranges for different calcium chlorate hydrates. The dihydrate form, Ca(ClO₃)₂·2H₂O, is stable at ambient temperatures but transforms into the anhydrous salt upon heating. The anhydrous form itself decomposes at higher temperatures.

Table 2: Stability and Decomposition Temperatures of Calcium Chlorate Hydrates

CompoundStability Range / Transition TemperatureProcess
Calcium Chlorate HexahydrateStable between -41°C and -27°CPhase Transition
Calcium Chlorate TetrahydrateStable up to -8°CPhase Transition
This compoundTransforms to anhydrous form at 76°CDehydration
Anhydrous Calcium ChlorateDecomposes exothermically above 250°CDecomposition
Data sourced from and .

Thermodynamic models are used to simulate the solubility of calcium chlorate and construct phase diagrams for aqueous systems. These models are particularly important for understanding crystallization processes and the behavior of the salt in complex brines. sciencemadness.org

Studies using the visual-polythermal method have mapped the crystallization fields of ice, this compound, tetrahydrate, and hexahydrate in various ternary systems. sciencemadness.orgrcsi.science More advanced computational models, such as those using the Pitzer equations, have been developed to predict phase equilibria in complex electrolyte solutions, including those containing calcium chlorate. washington.eduresearchgate.net Software packages like FREZCHEM and Geochemist's Workbench® have been used to model the evaporation and freezing of solutions containing mixtures of calcium chloride, chlorate, and perchlorate (B79767), which is relevant for planetary science applications, such as understanding brines on Mars. researchgate.netusra.edu These simulations can predict the deliquescence relative humidity (DRH) and the eutonic points for salt mixtures, determining the precise conditions under which liquid solutions can exist. researchgate.net For instance, modeling has been used to determine that Ca(ClO₃)₂·2H₂O is one of the salts that can precipitate from complex brines under specific evaporation conditions. usra.edu

Kinetic Modeling of Chemical Reactions

Kinetic modeling focuses on the rates and mechanisms of chemical reactions, such as the thermal decomposition of calcium chlorate. The goal is to determine kinetic parameters like activation energy (Ea) and the pre-exponential factor (A), which describe the reaction's sensitivity to temperature.

For solid-state reactions, isoconversional (or model-free) kinetic methods are widely used because they can determine the activation energy without prior knowledge of the reaction model. wiley.comacs.org The Flynn-Wall-Ozawa (FWO) method is a prominent integral isoconversional method that has been identified as suitable for quantifying the kinetic parameters of calcium chlorate decomposition. netzsch.com This method involves performing thermogravimetric analysis (TGA) at several different heating rates (β) and plotting the logarithm of the heating rate against the inverse of the temperature (1/T) for a given degree of conversion (α). wiley.comnetzsch.com The activation energy can then be calculated from the slope of these plots. netzsch.com

This approach allows for the investigation of how the activation energy changes as the reaction proceeds and how it is influenced by factors such as atmospheric humidity. For example, studies on calcium chlorate have shown that increased humidity can accelerate decomposition. While detailed kinetic data for calcium chlorate decomposition is scarce in the literature, the FWO method provides a robust theoretical framework for its study.

Computational Studies of Thermal Decomposition Reaction Pathways

While specific computational studies exclusively focused on the thermal decomposition of this compound are not extensively documented in the provided search results, general principles of thermal decomposition of chlorates and related calcium compounds can be inferred. The thermal decomposition of anhydrous calcium chlorate, Ca(ClO₃)₂, proceeds exothermically at temperatures between 250-300°C, yielding calcium chloride (CaCl₂) and oxygen (O₂). Trace amounts of moisture can accelerate this decomposition process, potentially leading to the formation of hypochlorite (B82951) intermediates.

Computational studies on analogous compounds, such as calcium oxalate (B1200264) monohydrate (CaC₂O₄·H₂O), have demonstrated the capability of ab initio calculations to predict multistep decomposition pathways. researchgate.net These studies determine the structures and energies of entities at stationary points along the reaction coordinate, revealing the sequential release of gaseous products with increasing temperature. researchgate.net A similar approach for this compound would likely involve the initial endothermic loss of the two water molecules of hydration, which is known to occur between 100–120°C, followed by the exothermic decomposition of the anhydrous salt.

The decomposition of chlorates, in general, is a complex process that can involve multiple parallel reaction pathways. nist.gov Theoretical studies can help to elucidate the energetics of these different pathways, identifying the most favorable routes and the transition states involved. For instance, computational models could predict the bond dissociation energies within the chlorate anion and the activation barriers for the formation of intermediates and final products.

Reaction Mechanism Elucidation through Theoretical Methods

Theoretical methods are instrumental in elucidating reaction mechanisms by providing a molecular-level picture of the chemical transformations. For reactions involving calcium chlorate, such as its formation or subsequent reactions, computational chemistry can map out the potential energy surface and identify key intermediates and transition states.

The formation of calcium chlorate itself involves the disproportionation of calcium hypochlorite, which is generated by passing chlorine gas through a hot suspension of calcium hydroxide (B78521). wikipedia.org Theoretical modeling could be employed to study the mechanism of this disproportionation reaction, clarifying the role of temperature and excess chlorine.

Furthermore, reactions of calcium chlorate with other substances can be investigated. For example, the reaction with sulfuric acid to produce chloric acid and a precipitate of calcium sulfate (B86663) is a known process. wikipedia.org Computational methods could model the interaction between the hydrated calcium and chlorate ions and the sulfuric acid, providing insights into the reaction kinetics and thermodynamics.

While direct theoretical studies on the reaction mechanisms of this compound are sparse in the provided results, research on related systems highlights the potential of these methods. For instance, thermodynamic studies have been conducted on the reaction of calcium hydroxide with hydrogen chloride, which involves the formation of calcium hydroxichloride as an intermediate. ifpenergiesnouvelles.fr This type of investigation, combining experimental techniques with thermodynamic calculations, provides a comprehensive understanding of the reaction mechanism. ifpenergiesnouvelles.fr

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules. By simulating the interactions between particles over time, MD can provide detailed insights into the dynamic behavior of systems like aqueous solutions and crystal structures.

Ion Hydration Dynamics in Aqueous Solutions

In aqueous solutions, the ions of this compound—Ca²⁺ and ClO₃⁻—are surrounded by water molecules, forming hydration shells. The structure and dynamics of these hydration shells are crucial for understanding the salt's properties in solution.

Molecular dynamics simulations have been extensively used to study the hydration of the Ca²⁺ ion. These studies have revealed that the coordination number of the first hydration shell of Ca²⁺ can vary, typically ranging from 6 to 10, with the internuclear distances between Ca²⁺ and the oxygen atoms of the water molecules falling between 2.39 and 2.46 Å. researchgate.net Some studies have shown that in concentrated solutions, contact ion pairs between Ca²⁺ and anions can form. nih.govrsc.org For instance, in concentrated calcium chloride solutions, the formation of Ca-Cl contact ion pairs has been observed. nih.govarxiv.org This ion pairing can influence the translational and orientational distribution of water molecules in the hydration shells. arxiv.org

The residence time of water molecules within the first hydration shell of Ca²⁺ is relatively short, indicating a flexible hydration structure. researchgate.net This dynamic exchange of water molecules is a key aspect of the ion's behavior in solution. The presence of different anions can also influence the hydration structure. For example, in calcium perchlorate (Ca(ClO₄)₂) solutions, the perchlorate anion has been shown to interact weakly with the hydrated Ca²⁺ ion. rsc.org Raman spectroscopy studies of Ca(ClO₄)₂ solutions have identified a polarized band at 283 cm⁻¹, which is assigned to the symmetric stretching vibration of the hexa-aqua Ca²⁺ ion, [Ca(OH₂)₆]²⁺. nih.govrsc.org

While specific MD simulations focusing solely on calcium chlorate solutions are not detailed in the provided results, the extensive research on the hydration of Ca²⁺ in the presence of similar oxyanions like perchlorate provides a strong basis for understanding the behavior of calcium chlorate in water. The chlorate ion, being a weaker coordinating anion, would likely have a subtle influence on the primary hydration shell of the Ca²⁺ ion.

Table 1: Hydration Properties of Ca²⁺ Ion from Molecular Dynamics and Experimental Studies
PropertyValueMethod/ConditionsSource
Coordination Number (First Hydration Shell)6 - 10Various experimental and simulation methods researchgate.net
Ca-O Internuclear Distance (First Hydration Shell)2.39 - 2.46 ÅVarious experimental and simulation methods researchgate.net
Ca-O Symmetric Stretching Vibration ([Ca(OH₂)₆]²⁺)283 cm⁻¹Raman Spectroscopy (in Ca(ClO₄)₂ solution) nih.govrsc.org
Residence Time of Water in First Hydration ShellShort (flexible hydration structure)Molecular Dynamics Simulations (in CaCl₂ solution) researchgate.net

Crystal Growth Simulations

The growth of crystals from a solution is a complex process involving nucleation and the subsequent addition of ions or molecules to the crystal lattice. Molecular dynamics and kinetic Monte Carlo (kMC) simulations are valuable tools for investigating these phenomena at a molecular level. gauss-centre.eu

While specific crystal growth simulations for this compound are not found in the provided search results, the general methodologies can be described. MD simulations can be used to study the initial stages of nucleation and the interactions at the crystal-solution interface. acs.orgmdpi.com These simulations can reveal how ions from the solution integrate into the crystal surface and how the solvent molecules are displaced. gauss-centre.eu

For instance, MD simulations have been used to study the initial nucleation of calcium phosphate (B84403) on a TiO₂ substrate, highlighting the role of the substrate and ion aggregation. acs.org Similarly, simulations have been employed to understand the effect of additives on the crystal morphology of calcium sulfate whiskers. mdpi.com

Kinetic Monte Carlo simulations can extend the timescale accessible by MD, allowing for the simulation of the growth of larger crystal faces over longer periods. gauss-centre.eu These simulations rely on rate constants for different growth and dissolution events, which can be derived from MD simulations. gauss-centre.eu

The morphology of a crystal is determined by the relative growth rates of its different crystallographic faces. researchgate.net Simulation techniques can predict crystal morphology by calculating these growth rates, taking into account factors like the crystal structure, interactions with the solvent, and the presence of impurities. mdpi.com Although not specifically applied to this compound in the available literature, these computational approaches provide a framework for understanding and predicting its crystal growth behavior.

Chemical Synthesis Applications and Industrial Relevance Research

Role as a Precursor in Inorganic Chemical Synthesis

As a strong oxidizing agent, calcium chlorate (B79027) is a valuable starting material in the synthesis of other inorganic compounds. wikipedia.orgchemicalbook.com

A primary application of calcium chlorate is in the production of potassium chlorate and sodium chlorate through double displacement reactions. wikipedia.orgsmolecule.com This process, historically known as the Liebig process, is fundamental in industrial chemistry. wikipedia.org

When a concentrated solution of calcium chlorate is mixed with potassium chloride, the less soluble potassium chlorate precipitates out of the solution, allowing for its separation. wikipedia.orgyoutube.com

Reaction for Potassium Chlorate Synthesis: Ca(ClO₃)₂(aq) + 2 KCl(aq) → 2 KClO₃(s) + CaCl₂(aq) wikipedia.org

Similarly, reacting calcium chlorate with sodium carbonate yields sodium chlorate and a precipitate of calcium carbonate. wikipedia.orgsmolecule.com

Reaction for Sodium Chlorate Synthesis: Ca(ClO₃)₂(aq) + Na₂CO₃(aq) → 2 NaClO₃(aq) + CaCO₃(s) wikipedia.org

This method is advantageous for producing chlorates of alkali metals which may be more difficult or costly to produce directly. The selection of the reacting salt allows for the targeted synthesis of various chlorates based on solubility differences.

Calcium chlorate serves as a precursor for producing other chlorate compounds utilized in various industrial applications. smolecule.com For instance, it is a key ingredient in the production of certain defoliants, where it is combined with other chemical agents to create complex formulations. uctm.edu Research has explored the synthesis of complex-acting defoliants with stimulating and physiological activity based on low-toxic substances, highlighting the versatility of calcium chlorate in creating specialized chemical products. uctm.edusciencealgorithm.uz

Another application is the reaction of calcium chlorate with sulfuric acid to produce chloric acid, a powerful oxidizing agent used in laboratory settings and as an intermediate in producing other chlorates. wikipedia.orgyoutube.com

Reaction for Chloric Acid Synthesis: Ca(ClO₃)₂(aq) + H₂SO₄(aq) → 2 HClO₃(aq) + CaSO₄(s) wikipedia.org

The industrial utility of these synthesized compounds is significant. Potassium chlorate is a key component in the manufacturing of safety matches and pyrotechnics. embibe.com Sodium chlorate is used extensively as a non-selective herbicide and as a primary chemical for producing chlorine dioxide, a major bleaching agent in the pulp and paper industry. embibe.comnouryon.comresearchgate.net

Optimization of Industrial Chlorate Production Processes

The efficiency of this energy-intensive process is a major focus of industrial research. gu.seatlantis-press.com

Optimizing the yield and purity of calcium chlorate involves careful control over several process parameters. Key factors in the electrolytic process include current density, electrolyte pH, and temperature. exrockets.com

A significant challenge in the electrolysis of calcium chloride solutions is the deposition of calcium hydroxide (B78521) on the cathode, which can impede the flow of electric current. exrockets.com Research indicates that using titanium cathodes can mitigate this issue. exrockets.com Furthermore, maintaining the pH between 5 and 7 helps to prevent the back-reduction of chlorate to chloride, thereby improving yield.

To obtain a pure product from the resulting solution containing calcium chloride, fractional crystallization methods are employed. By carefully controlling the concentration and temperature, calcium chloride can be crystallized out first, enriching the solution in calcium chlorate. google.com Subsequent crystallization, ideally above the 60-67°C transition point, yields anhydrous Ca(ClO₃)₂, which is a purer and more stable form. google.com

Table 1: Key Parameters for Optimizing Electrolytic Chlorate Production
ParameterOptimal Range/ConditionImpact on ProcessSource
pH5.0–7.0Maximizes current efficiency and prevents back-reduction of chlorate. An optimal pH of 6.75 has been reported for maximum efficiency. exrockets.com
Temperature70–80°CFavors the chemical formation of chlorate and increases current efficiency. exrockets.comdiva-portal.org
Current Density0.5–1.5 A/dm²Affects the rate of reaction and overall energy consumption.
Cathode MaterialTitaniumPrevents the buildup of calcium hydroxide, which can stop current flow. exrockets.com
Additives (e.g., Sodium Chromate)0.1–0.3 g/LReduces side reactions and increases current efficiency by forming a protective film on the cathode. diva-portal.org

The electrolytic production of chlorates is a highly energy-intensive process, with electricity accounting for a significant portion of manufacturing costs. gu.setrea.com Therefore, enhancing energy efficiency is a critical goal. Innovations in electrolytic cell design and materials are central to these efforts.

The introduction of Dimensionally Stable Anodes (DSAs), typically made of titanium coated with a noble metal oxide like ruthenium oxide, has been a major advancement over older graphite (B72142) anodes. trea.comdiva-portal.org DSAs improve current efficiency and reduce energy consumption. trea.com

Further optimization strategies include:

Advanced Cell Design: Modern cell designs, such as bipolar cell concepts, aim to maximize electrode surface area relative to the cell's volume. This allows the electrolyte to be removed quickly to a separate reaction zone where the slower chemical formation of chlorate can occur, improving efficiency. google.comgoogle.com

Operating Condition Optimization: Fine-tuning temperature, brine concentration, and current density can significantly reduce the energy required per ton of product. elchemy.com

Studies on sodium chlorate production, which shares principles with calcium chlorate synthesis, show that these optimizations can lead to current efficiencies of 83-85% and significantly lower electrical power consumption. exrockets.com

Utility in Material Science and Chemical Engineering

Beyond its role as a chemical precursor, calcium chlorate dihydrate has specific applications in material science and chemical engineering, primarily due to its properties as a strong oxidizing agent.

Pyrotechnics: Calcium chlorate is used as an oxidizer in pyrotechnic formulations. wikipedia.orgchemicalbook.com It also imparts a pink or reddish color to flames, making it useful for creating specific visual effects in fireworks. wikipedia.org However, its hygroscopic nature (tendency to absorb moisture from the air) and incompatibility with certain materials like sulfur can limit its use. chemister.ruwikipedia.org

Textile Industry: It has been used in the textile industry as part of the bleaching process to remove natural colorants and impurities from fabrics, ensuring a uniform whiteness required for high-quality dyeing. imarcgroup.com

Oxygen Production: Upon strong heating, calcium chlorate decomposes to release oxygen gas, a property that makes it useful in applications requiring a chemical oxygen source. wikipedia.orglookchem.com

Decomposition Reaction: Ca(ClO₃)₂(s) → CaCl₂(s) + 3 O₂(g) wikipedia.org

Its utility as a herbicide and in photography has also been noted, though some of these uses are historical. chemicalbook.comnih.gov

Integration in Desiccant Systems for Atmospheric Water Generation

The hygroscopic nature of certain chemical compounds, their ability to attract and hold water molecules from the surrounding environment, forms the basis of desiccant-based atmospheric water generation (AWG) systems. While calcium chloride is a widely studied and utilized desiccant for this purpose, research into other hygroscopic salts continues. mdpi.commdpi.comymerdigital.com

Detailed research findings on the specific integration of this compound in desiccant systems for atmospheric water generation are not widely available in publicly accessible literature. However, its inherent hygroscopic properties, as noted by its deliquescence, suggest a theoretical potential for such applications. chemister.ru One study exploring water generation from ambient air in a cargo ship environment utilized a composite of silica (B1680970) gel and calcium chlorate in a sorption tower. taylorandfrancis.com This suggests that in specialized contexts, calcium chlorate can be part of a desiccant matrix. taylorandfrancis.com The principle of such a system involves the desiccant absorbing atmospheric moisture, followed by a regeneration step, often using a low-grade heat source like solar energy, to release the captured water. researchgate.net

The efficiency of a desiccant is related to its water absorption capacity and the energy required for regeneration. Research on various desiccant materials, including different salts and porous materials, is ongoing to optimize water harvesting efficiency, especially in regions with low relative humidity. mdpi.comymerdigital.com

Role in Chemical Reaction Catalysis (General Principles)

A catalyst is a substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. While various metal compounds are known for their catalytic activities, there is a significant distinction between different salts of the same metal.

A comprehensive review of scientific literature reveals a notable lack of evidence for the use of this compound as a catalyst in chemical reactions. In contrast, calcium chloride dihydrate has been documented as an efficient and economical catalyst for various organic syntheses, such as the one-pot, three-component synthesis of hexahydropyrimidine (B1621009) derivatives. This highlights the critical role of the anion in determining the chemical properties and applications of a compound.

The strong oxidizing nature of the chlorate ion (ClO₃⁻) in this compound makes it more likely to participate directly in redox reactions rather than acting as a catalyst in the traditional sense. Catalysis often involves the temporary formation of intermediate compounds and the facilitation of reaction pathways with lower activation energy. The high reactivity of the chlorate ion may lead to irreversible reactions and the formation of byproducts, which is generally undesirable for a catalyst.

Research into the catalytic reduction of chlorate ions themselves is an active area, particularly for water purification. csic.esacs.org These studies, however, employ other catalytic materials, such as platinum group metals, to break down the chlorate ion, rather than using calcium chlorate as a catalyst. csic.esacs.org

Environmental Chemical Applications (Focus on Chemical Processes)

The chemical properties of this compound, particularly its oxidizing strength, are leveraged in certain environmental applications, most notably in water treatment.

Chemical Transformations in Water Treatment Systems

Chlorates, including calcium chlorate, play a role in water treatment, primarily as a precursor for the generation of chlorine dioxide (ClO₂), a potent disinfectant. alberta.ca The use of chlorine dioxide is advantageous as it effectively inactivates a broad spectrum of microorganisms, including bacteria and viruses, and can help control taste and odor in drinking water. alberta.cagov.bc.ca

The primary chemical transformation involving calcium chlorate in this context is its reduction to chlorine dioxide. This is typically achieved by reacting the chlorate with a reducing agent in an acidic medium. For instance, a cold, dilute solution of calcium chlorate can react with sulfuric acid to produce chloric acid (HClO₃) and a precipitate of calcium sulfate (B86663). wikipedia.org The chloric acid can then be reduced to generate chlorine dioxide.

Another application involves the direct use of calcium chlorate powder for water purification. taylorandfrancis.com In this process, the chlorate ions act as oxidizing agents, killing bacteria and other harmful organisms. taylorandfrancis.com The dissolution of calcium chlorate in water releases chlorate ions, which can undergo complex redox reactions, especially in the presence of organic matter and other dissolved species.

The chemical transformations in water treatment are therefore a balance between effective disinfection through the oxidizing power of chlorate-derived species and the management of disinfection byproducts.

Q & A

Q. What laboratory methods are recommended for synthesizing high-purity calcium chlorate dihydrate?

this compound can be synthesized by reacting calcium hydroxide (Ca(OH)₂) with chloric acid (HClO₃) under controlled stoichiometric conditions. Post-reaction, the solution is evaporated at low temperatures (≤25°C) to crystallize the dihydrate form. Purification involves recrystallization from distilled water, with purity verified via iodometric titration to quantify chlorate content and gravimetric analysis for calcium .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s crystalline structure?

Single-crystal X-ray diffraction (XRD) is the gold standard for resolving its monoclinic crystal structure. Complementary techniques include Fourier-transform infrared (FTIR) and Raman spectroscopy to identify vibrational modes of ClO₃⁻ ions (asymmetric stretching at ~980 cm⁻¹) and hydrate water (O-H stretching at ~3400 cm⁻¹). Thermogravimetric analysis (TGA) confirms the presence of two water molecules via mass loss at ~100°C .

Q. How can researchers ensure accurate solubility measurements for this compound?

Solubility should be measured gravimetrically in deionized water at controlled temperatures (e.g., 0.5°C, 25°C, 93°C). Pre-saturate solutions, filter undissolved solids, and evaporate the filtrate to dryness. Report results as g/100g solution, noting phase transitions (e.g., dihydrate-to-anhydrous at 93°C). Discrepancies in literature data often arise from incomplete temperature control or impurities .

Advanced Research Questions

Q. What experimental designs are optimal for studying the thermal decomposition kinetics of this compound?

Use TGA at multiple heating rates (e.g., 5–20°C/min) under nitrogen to track mass loss. Differential scanning calorimetry (DSC) identifies endothermic peaks (dehydration at ~100°C) and exothermic oxygen release (≥340°C). Apply isoconversional models (e.g., Kissinger or Friedman) to calculate activation energy (Eₐ) and pre-exponential factors. Note that decomposition pathways vary with atmospheric oxygen levels .

Q. How should contradictory findings about this compound’s hygroscopicity be addressed?

Conduct comparative studies in humidity-controlled chambers (0–90% RH). Monitor mass gain via dynamic vapor sorption (DVS) and correlate with XRD to detect phase changes (e.g., deliquescence). Conflicting reports may arise from differences in sample purity or environmental conditions during testing .

Q. What methodologies are recommended for quantifying trace impurities in this compound?

Ion chromatography (IC) detects chlorate, chloride, and perchlorate anions. Inductively coupled plasma optical emission spectroscopy (ICP-OES) quantifies metal impurities (e.g., Mg²⁺, Sr²⁺). For organic contaminants, use gas chromatography-mass spectrometry (GC-MS). Validate methods with spike-recovery tests (85–115% recovery) .

Methodological Considerations

  • Handling Safety : this compound is a strong oxidizer. Store in airtight containers with desiccants (e.g., silica gel) and handle in fume hoods. Use non-sparking tools and avoid contact with organic materials to prevent combustion .
  • Data Reproducibility : Standardize protocols for humidity control during experiments. Report detailed environmental conditions (temperature, RH) and instrument calibration steps.
  • Conflict Resolution : Replicate disputed experiments using traceable reference materials (e.g., NIST-certified reagents) and cross-validate results with orthogonal techniques (e.g., XRD + TGA).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.